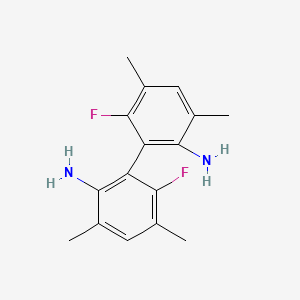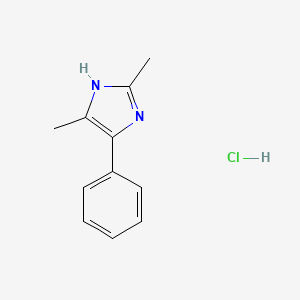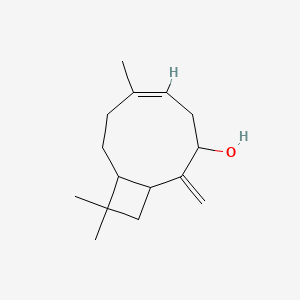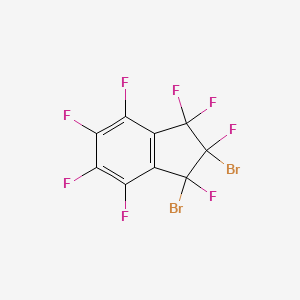
6,6'-Difluoro-3,3',5,5'-tetramethylbiphenyl-2,2'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine is a chemical compound with the molecular formula C16H18F2N2 It is characterized by the presence of two fluorine atoms and four methyl groups attached to a biphenyl structure, with two amine groups at the 2,2’ positions
準備方法
The synthesis of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3’,5,5’-tetramethylbiphenyl, which is then subjected to fluorination to introduce the fluorine atoms at the 6,6’ positions.
Fluorination: The fluorination process can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Amination: The final step involves the introduction of amine groups at the 2,2’ positions. This can be achieved through a nucleophilic substitution reaction using appropriate amine sources.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
化学反応の分析
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar compounds to 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine include:
3,3’,5,5’-Tetramethylbiphenyl: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Contains tert-butyl and hydroxyl groups, which confer different chemical properties and applications.
2,2’,5,5’-Tetramethylbiphenyl: Similar biphenyl structure but with different substitution patterns, affecting its reactivity and applications.
The uniqueness of 6,6’-Difluoro-3,3’,5,5’-tetramethylbiphenyl-2,2’-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
47038-50-6 |
|---|---|
分子式 |
C16H18F2N2 |
分子量 |
276.32 g/mol |
IUPAC名 |
2-(2-amino-6-fluoro-3,5-dimethylphenyl)-3-fluoro-4,6-dimethylaniline |
InChI |
InChI=1S/C16H18F2N2/c1-7-5-9(3)15(19)11(13(7)17)12-14(18)8(2)6-10(4)16(12)20/h5-6H,19-20H2,1-4H3 |
InChIキー |
ZPDWAKACPHKBSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)C2=C(C(=CC(=C2F)C)C)N)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)



![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)








